molecular formula C6H10ClF2NO2 B1405003 Methyl (R)-4,4-difluoropyrrolidine-2-carboxylate hydrochloride CAS No. 1408057-39-5

Methyl (R)-4,4-difluoropyrrolidine-2-carboxylate hydrochloride

Cat. No.: B1405003
CAS No.: 1408057-39-5
M. Wt: 201.6 g/mol
InChI Key: XGOHSFOAFOLNFY-PGMHMLKASA-N
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Description

Methyl ®-4,4-difluoropyrrolidine-2-carboxylate hydrochloride is a chemical compound that features a pyrrolidine ring substituted with two fluorine atoms and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-4,4-difluoropyrrolidine-2-carboxylate hydrochloride typically involves the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane. This method offers mild reaction conditions and good to excellent yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using similar reagents and conditions as those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-4,4-difluoropyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl ®-4,4-difluoropyrrolidine-2-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl ®-4,4-difluoropyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylate derivatives: These compounds share the pyrrolidine ring structure but may lack the fluorine substitutions.

    Fluorinated pyrrolidines: Compounds with similar fluorine substitutions but different functional groups.

Uniqueness

Methyl ®-4,4-difluoropyrrolidine-2-carboxylate hydrochloride is unique due to the presence of both the ester group and the fluorine atoms, which confer distinct chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

methyl (2R)-4,4-difluoropyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO2.ClH/c1-11-5(10)4-2-6(7,8)3-9-4;/h4,9H,2-3H2,1H3;1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOHSFOAFOLNFY-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CC(CN1)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408057-39-5
Record name D-Proline, 4,4-difluoro-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408057-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (R)-4,4-difluoropyrrolidine-2-carboxylate hydrochloride
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Reactant of Route 6
Methyl (R)-4,4-difluoropyrrolidine-2-carboxylate hydrochloride

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